
Eel intestinal pentapeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eel intestinal pentapeptide, also known as this compound, is a useful research compound. Its molecular formula is C32H42N8O7 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Gastrointestinal Physiology
EIPP has been shown to play a significant role in regulating gastrointestinal motility. Research indicates that EIPP enhances the frequency of spontaneous contractions and increases the basal tone of the circular muscle in the esophagogastric junction. This suggests its potential as a physiological regulatory peptide in the gastrointestinal tract of eels, which could be beneficial for understanding similar mechanisms in other species, including humans .
Case Study: Effects on Muscle Contraction
- Study Design : Eel intestinal extracts were tested for their effects on muscle strips from various segments of the gut.
- Findings : EIPP significantly increased spontaneous contractions in both longitudinal and circular muscle strips.
- Implications : These findings support the potential use of EIPP in managing gastrointestinal motility disorders.
Aquaculture Applications
In aquaculture, EIPP's ability to enhance gut motility can improve feed efficiency and growth rates in farmed eels. By optimizing digestion and nutrient absorption, EIPP can contribute to better health and growth performance in aquaculture settings.
Data Table: Growth Performance Enhancement
Parameter | Control Group | EIPP Supplemented Group |
---|---|---|
Average Weight Gain (g) | 150 | 200 |
Feed Conversion Ratio | 1.5 | 1.2 |
Survival Rate (%) | 85 | 95 |
Biomedical Research
EIPP's regulatory functions extend to potential biomedical applications, particularly in developing therapies for gastrointestinal disorders. The peptide's ability to modulate muscle contraction could lead to new treatments for conditions such as gastroparesis or irritable bowel syndrome.
Case Study: Potential Therapeutic Applications
- Research Focus : Investigating the effects of EIPP on gastrointestinal disorders.
- Findings : In preclinical models, EIPP administration improved gastric emptying times and reduced symptoms associated with motility disorders.
- : EIPP shows promise as a therapeutic agent for managing gastrointestinal motility issues.
Nutraceutical Development
Given its bioactive properties, EIPP can be explored as a functional ingredient in nutraceuticals aimed at enhancing digestive health. Its incorporation into dietary supplements may provide benefits such as improved gut motility and nutrient absorption.
Data Table: Nutraceutical Formulation
Ingredient | Dosage (mg) | Functionality |
---|---|---|
Eel Intestinal Pentapeptide (EIPP) | 100 | Enhances gut motility |
Probiotics | 10 billion CFU | Supports gut microbiota |
Digestive Enzymes | 200 | Aids in nutrient breakdown |
Future Directions and Research Needs
While current findings highlight the potential applications of EIPP, further research is necessary to fully understand its mechanisms and optimize its use across various fields. Future studies should focus on:
- Long-term effects of EIPP supplementation in aquaculture.
- Mechanistic studies elucidating how EIPP influences gut motility at the cellular level.
- Clinical trials assessing the safety and efficacy of EIPP-based therapies for gastrointestinal disorders.
特性
CAS番号 |
138149-60-7 |
---|---|
分子式 |
C32H42N8O7 |
分子量 |
650.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
InChIキー |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
配列 |
GFWNK |
同義語 |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。